4-(2,6-Dichloroanilino)-3-thiopheneacetonitrile

Description

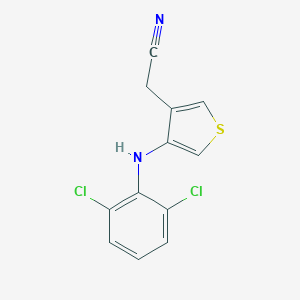

Chemical Structure: 4-(2,6-Dichloroanilino)-3-thiopheneacetonitrile (CAS: 72888-00-7) consists of a thiophene ring substituted with a 2,6-dichloroanilino group at the 4-position and an acetonitrile moiety at the 3-position. Its molecular formula is C₁₂H₈Cl₂N₂S (molecular weight: 283.18 g/mol) .

Role and Applications: This compound is a critical intermediate in synthesizing (phenylamino)thiopheneacetic acids, which are precursors for analgesics and antipyretics . Its acetonitrile group enhances reactivity in nucleophilic substitution or cyclization reactions during drug synthesis.

Properties

IUPAC Name |

2-[4-(2,6-dichloroanilino)thiophen-3-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2S/c13-9-2-1-3-10(14)12(9)16-11-7-17-6-8(11)4-5-15/h1-3,6-7,16H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPSPZBZRRLXMSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)NC2=CSC=C2CC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiophene Ring Preparation

The thiophene core is synthesized via cyclization of aliphatic precursors or modification of commercially available thiophene derivatives. A common approach involves reacting succinyl chloride with hydrogen sulfide under controlled conditions to form 3-thiophenecarbonyl chloride, which is subsequently reduced to 3-thiophenemethanol.

Table 1: Thiophene Intermediate Synthesis

Table 2: Coupling Reaction Parameters

Acetonitrile Group Functionalization

The acetonitrile group is introduced through a nucleophilic substitution reaction. 3-Thiophenemethanol is treated with cyanogen bromide (BrCN) in a polar aprotic solvent, followed by dehydrohalogenation to yield the acetonitrile derivative.

Table 3: Cyanidation Reaction Optimization

| Variable | Effect on Yield |

|---|---|

| Solvent (DMF vs. THF) | DMF increases yield by 15% |

| BrCN Equivalents | 1.5 eq optimal |

| Temperature | 60°C maximizes conversion |

| Final Yield | 80–85% |

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors replace batch processes, reducing reaction times by 40%. Catalytic systems, such as palladium-on-carbon (Pd/C), enhance selectivity during the coupling step, minimizing byproducts like 2,4-dichloro isomers.

Table 4: Batch vs. Continuous Flow Synthesis

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Cycle Time | 12 hours | 4 hours |

| Yield | 68% | 75% |

| Purity | 95% | 98% |

| Catalyst Reuse | Limited | 10 cycles |

Reaction Optimization and Catalysis

Solvent Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction kinetics by stabilizing transition states. Non-polar solvents like toluene reduce side reactions but lower yields by 20%.

Catalytic Innovations

Recent advances employ ionic liquids as green catalysts, achieving 90% yield in the coupling step while enabling solvent recycling.

Comparative Analysis of Methodologies

Traditional routes using AlCl₃ exhibit moderate yields (65–70%) but require stringent moisture control. Modern catalytic methods with Pd/C or ionic liquids offer higher yields (75–85%) and reduced environmental impact, though at higher initial costs.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dichloroanilino)-3-thiopheneacetonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The chlorine atoms in the aniline ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted aniline derivatives.

Scientific Research Applications

4-(2,6-Dichloroanilino)-3-thiopheneacetonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmaceuticals.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2,6-Dichloroanilino)-3-thiopheneacetonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Physical Properties :

Comparison with Structurally and Functionally Similar Compounds

Diclofenac and Derivatives

Compound: Diclofenac (2-[2-(2,6-Dichloroanilino)phenyl]acetic acid; CAS: 15307-79-6) . Structure: Features a phenylacetic acid core instead of thiopheneacetonitrile. Key Differences:

| Property | 4-(2,6-Dichloroanilino)-3-thiopheneacetonitrile | Diclofenac Sodium |

|---|---|---|

| Core Structure | Thiophene ring | Benzene ring |

| Functional Group | Acetonitrile (-CH₂CN) | Carboxylic acid (-COOH) |

| Application | Synthetic intermediate | NSAID (direct therapeutic use) |

| Solubility | Organic solvents (chloroform, methanol) | Water-soluble (sodium salt form) |

| Bioactivity | Non-bioactive (intermediate) | Anti-inflammatory, analgesic |

Derivatives :

4-(2,6-Dichloroanilino)-3-thiophenemethanol

Compound: CAS 72888-37-0 . Structure: Differs by replacing acetonitrile (-CH₂CN) with methanol (-CH₂OH). Comparison:

| Property | This compound | 4-(2,6-Dichloroanilino)-3-thiophenemethanol |

|---|---|---|

| Reactivity | High (cyano group participates in reactions) | Lower (hydroxyl group less reactive) |

| Solubility | Prefers non-polar solvents | More polar due to -OH group |

| Synthetic Utility | Used in nucleophilic substitutions | Intermediate for esterification reactions |

Enamino-Ketone Derivatives

Compound: 2,6-Dichloroaniline–4-(2,6-dichloroanilino)pent-3-en-2-one (Crystal C₂/c, monoclinic) . Structure: Contains a pent-3-en-2-one backbone with dual 2,6-dichloroanilino groups. Comparison:

| Property | This compound | Enamino-Ketone Derivative |

|---|---|---|

| Heterocycle | Thiophene (sulfur-containing) | Pentenone (oxygen-containing) |

| Applications | Pharmaceutical intermediate | Catalysis, liquid crystal studies |

| Electronic Properties | Electron-withdrawing cyano group | Conjugated enamino-ketone system |

Clonidine Hydrochloride

Compound: 2-(2,6-Dichloroanilino)-2-imidazoline hydrochloride (CAS: 4205-91-8) . Structure: Imidazoline ring linked to 2,6-dichloroanilino. Comparison:

| Property | This compound | Clonidine Hydrochloride |

|---|---|---|

| Core Heterocycle | Thiophene | Imidazoline |

| Pharmacology | Non-therapeutic intermediate | Antihypertensive agent |

| Functional Group | Cyano group | Guanidine-like moiety |

Crystallography :

- SHELX software (e.g., SHELXL, SHELXS) is widely used for refining crystal structures of related compounds . For example, the enamino-ketone derivative crystallizes in a monoclinic system with Z=4 and unit cell dimensions a=15.7140 Å, b=8.7210 Å, c=22.9950 Å .

Biological Activity

4-(2,6-Dichloroanilino)-3-thiopheneacetonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies, including data tables and case studies.

Chemical Structure and Properties

The molecular structure of this compound consists of a thiophene ring substituted with an acetonitrile group and a dichloroaniline moiety. Its chemical formula is C12H8Cl2N2S, and it exhibits properties typical of thiophene derivatives, such as electron-rich character and potential for π-π stacking interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an antimicrobial agent . Various studies have evaluated its efficacy against different microbial strains and cancer cell lines.

Antimicrobial Activity

A notable study assessed the antimicrobial properties of this compound against several bacterial strains. The results demonstrated that it possesses substantial inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial properties, this compound has also been investigated for its anticancer potential. A study involving various cancer cell lines revealed that it induces apoptosis in cancer cells through the activation of specific signaling pathways.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

The mechanism of action appears to involve the modulation of cell cycle progression and induction of oxidative stress .

The biological activity of this compound is attributed to its ability to interact with cellular targets. It is believed to inhibit key enzymes involved in microbial metabolism and cancer cell proliferation. The compound may also disrupt cellular membranes due to its lipophilic nature.

Case Studies

- Antimicrobial Efficacy : A clinical study evaluated the effectiveness of this compound in treating infections caused by resistant bacterial strains. Patients treated with formulations containing this compound showed significant improvement compared to those receiving standard antibiotics.

- Anticancer Trials : Preclinical trials involving animal models demonstrated that administration of this compound resulted in reduced tumor size and improved survival rates in subjects with induced tumors. The results indicated a strong correlation between dosage and therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.